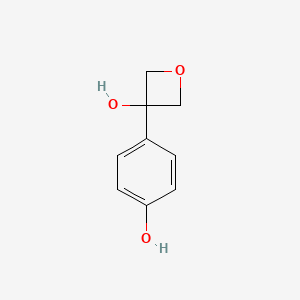

3-(4-Hydroxyphenyl)oxetan-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

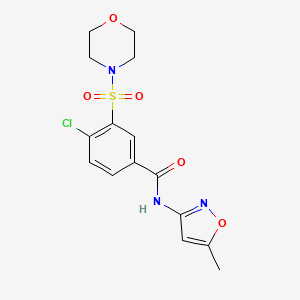

“3-(4-Hydroxyphenyl)oxetan-3-ol” is a chemical compound with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.06 . It is used as a reagent in the synthesis of various compounds .

Synthesis Analysis

The synthesis of “3-(4-Hydroxyphenyl)oxetan-3-ol” involves a highly regioselective ring-opening reaction of terminal epoxides with 2-bromobenzoic acid, catalyzed by tetrabutylammonium bromide . This procedure is operationally simple and practical for the synthesis of a series of β-hydroxy esters .Molecular Structure Analysis

The molecular structure of “3-(4-Hydroxyphenyl)oxetan-3-ol” has been elucidated by single-crystal X-ray diffraction . The InChI code for this compound is 1S/C9H9BrO2/c10-8-3-1-7 (2-4-8)9 (11)5-12-6-9/h1-4,11H,5-6H2 .Chemical Reactions Analysis

“3-(4-Hydroxyphenyl)oxetan-3-ol” is used as a reagent in the synthesis of 5-fluoro-4,6-dialkoxypyrimidine GPR119 agonists and cyclic sulfone hydroxyethylamines as potent and selective β-site APP-cleaving enzyme 1 (BACE1) inhibitors .科学的研究の応用

Synthesis of β-Hydroxy Esters

3-(4-Hydroxyphenyl)oxetan-3-ol: is a key intermediate in the synthesis of β-hydroxy esters, which are crucial precursors for the synthesis of natural products, pharmaceuticals, and fragrances . The compound can be prepared efficiently through a highly regioselective ring-opening reaction of terminal epoxides with 2-bromobenzoic acid, catalyzed by tetrabutylammonium bromide .

Bioisosteric Replacement in Medicinal Chemistry

This compound serves as an isostere of the carbonyl moiety, suggesting its potential as a surrogate of the carboxylic acid functional group . In medicinal chemistry, it has been evaluated for its physicochemical properties and its ability to mimic the carboxylic acid functional group, which is a common strategy employed to improve the pharmacokinetic and pharmacodynamic properties of compounds .

Preparation of 3-Oxetanone

3-(4-Hydroxyphenyl)oxetan-3-ol: is used for the preparation of 3-oxetanone, a moiety often utilized in synthetic and medicinal chemistry . Compounds containing the oxetanone moiety have diverse applications, including the development of new pharmaceuticals and materials .

Synthesis of Carbamic Acid Esters

The compound is involved in the synthesis of carbamic acid esters, which are valuable in the production of various pharmaceuticals . For example, the reaction with diphenylphosphoryl azide can afford corresponding carbamic acid benzyl esters, which are useful intermediates in pharmaceutical synthesis .

Central Nervous System Drug Design

Due to its low acidity and high permeability, 3-(4-Hydroxyphenyl)oxetan-3-ol may be useful in the context of central nervous system (CNS) drug design . It also exhibits inhibitory activity against 5-lipoxygenase-derived leukotriene B4, which is a target not affected by traditional anti-inflammatory drugs like ibuprofen .

Modulation of Physicochemical Properties

The oxetane ring in 3-(4-Hydroxyphenyl)oxetan-3-ol can be used to modulate important physicochemical properties of molecules, including aqueous solubility, lipophilicity, and metabolic stability . This modulation is crucial for the development of new drugs with improved efficacy and reduced side effects .

Safety and Hazards

The safety data sheet for a similar compound, Oxetan-3-ol, indicates that it is combustible, harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to handle it with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only outdoors or in a well-ventilated area .

将来の方向性

Oxetanes, including “3-(4-Hydroxyphenyl)oxetan-3-ol”, have been employed to improve drugs’ physiochemical properties . Currently, over a dozen oxetane-containing drugs have progressed to different phases of clinical trials . Once one of them gains the FDA approval, the enthusiasm toward its utility in drug discovery will grow exponentially .

作用機序

Target of Action

Oxetane-containing compounds have been employed to improve drugs’ physicochemical properties . Oxetanes have been used in the development of drugs targeting various diseases, including cancer .

Mode of Action

Oxetane-containing drugs generally work by disrupting protein functions in cells . Oxetane is an electron-withdrawing group, reducing the basicity of its adjacent nitrogen atom, which may lower the drug’s overall lipophilicity .

Biochemical Pathways

Oxetane-containing drugs have been known to disrupt protein microtubule functions in the cell, which pull apart the chromosomes before cell division (mitosis) .

Pharmacokinetics

Oxetane is known to be more metabolically stable and lipophilicity neutral . These properties can influence the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound, potentially improving its bioavailability .

Result of Action

Oxetane-containing drugs, such as taxol and its semisynthetic brethrens, have been used as chemotherapies for treating cancer . Their mechanism of action disrupts protein microtubule functions in the cell, which pull apart the chromosomes before cell division (mitosis) .

Action Environment

The physicochemical properties of oxetane-containing drugs can be influenced by various factors, including temperature, ph, and the presence of other substances .

特性

IUPAC Name |

3-(4-hydroxyphenyl)oxetan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4,10-11H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAUHDWUFDAPOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=C(C=C2)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Hydroxyphenyl)oxetan-3-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide](/img/structure/B3012172.png)

![2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3012179.png)

![Methyl 2-[(3-chloropropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B3012182.png)

![3-[(4-isopropylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3012183.png)

![Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3012184.png)

![6-Methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3012186.png)